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Compound of Interest

Compound Name:
4-Methoxy-1-methylpyridin-2(1H)-

one

CAS No.: 41759-19-7

Cat. No.: B181220

Get Quote

Executive Summary & Chemical Context[1][2][3][4]
[5][6][7][8][9]
4-Methoxy-1-methylpyridin-2(1H)-one (CAS: 1192-99-0) represents a critical scaffold in

medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents.

It is a derivative of 2-pyridone (lactam) featuring an

-methyl group and a methoxy substituent at the 4-position.

The Analytical Challenge: The primary challenge in characterizing this molecule is

distinguishing it from its potential regioisomers formed during synthesis. Methylation of 4-

methoxypyridin-2-ol (or 4-hydroxy-2-pyridone) often yields a mixture of:

Target (

-alkylation): 4-Methoxy-1-methylpyridin-2(1H)-one.[1]
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Impurity (

-alkylation): 2,4-Dimethoxypyridine.

This guide provides a self-validating analytical workflow to unequivocally confirm the

-methyl lactam structure and ensure high purity for biological screening.

Analytical Workflow Diagram
The following flowchart outlines the logical progression from crude material to certified

reference standard, emphasizing the critical decision points for regioisomer differentiation.
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Caption: Figure 1. Step-by-step analytical decision tree for isolating and validating 4-Methoxy-
1-methylpyridin-2(1H)-one.

Protocol 1: High-Resolution NMR Spectroscopy
Purpose: Definitive structural proof and differentiation from

-methylated isomers.

A. 1H NMR Parameters
Solvent: DMSO-

or CDCl

. (DMSO is preferred for solubility and separating water peaks).

Concentration: 5–10 mg in 600 µL.

Field Strength:

400 MHz recommended.

B. Diagnostic Signals (Expectation vs. Observation)
The key to identifying the target is the chemical shift of the methyl group attached to the

nitrogen.
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Moiety
Chemical Shift (

, ppm)
Multiplicity Interpretation

N-CH 3.40 – 3.55 Singlet (3H)

Diagnostic: Distinctly

upfield from

-Me.

O-CH 3.75 – 3.85 Singlet (3H) Methoxy group at C-4.

H-3 5.80 – 5.95
Doublet (

Hz)

Ortho to C=O,

shielded by OMe.

H-5 6.00 – 6.15
dd (

Hz)
Meta to C=O.

H-6 7.20 – 7.50
Doublet (

Hz)

Deshielded by

adjacent Nitrogen.

C. Critical Validation: NOE/NOESY Experiment
To prove the methyl group is on the Nitrogen (and not Oxygen at C-2), perform a 1D NOE

difference or 2D NOESY experiment.

Irradiate/Select: The

-Me singlet (~3.5 ppm).

Observation: You must observe a strong NOE enhancement of the H-6 aromatic proton (~7.3

ppm).

Logic: In the

-methyl isomer, the methyl group is spatially close to H-6. In the

-methyl isomer (2,4-dimethoxypyridine), the methyl groups are distant from H-6, and the
chemical symmetry is different.
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Protocol 2: HPLC-UV/MS Purity Analysis
Purpose: Quantification of purity and detection of trace regioisomers.

Method Parameters
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for basic nitrogens).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient:

0–2 min: 5% B (Isocratic hold for polar impurities)

2–12 min: 5%

95% B (Linear gradient)

12–15 min: 95% B (Wash)

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 280 nm (pyridone specific).

Mass Spec: ESI Positive Mode (

).

System Suitability
Retention Time (

): The target lactam is more polar than the bis-methoxy pyridine. Expect the target to elute
earlier than the

-methylated impurity.

Tailing Factor: Must be
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. If tailing occurs, increase buffer strength (e.g., 10 mM Ammonium Formate).

Protocol 3: Vibrational Spectroscopy (FT-IR)
Purpose: Rapid confirmation of the lactam functionality.

Unlike NMR, IR offers a binary "Yes/No" regarding the carbonyl presence.

Technique: ATR (Attenuated Total Reflectance) on neat solid.

Target Band:1640 – 1690 cm

(Strong).

Interpretation: This band corresponds to the C=O stretching vibration of the cyclic amide

(lactam).

Differentiation: The impurity (2,4-dimethoxypyridine) lacks a carbonyl group and will not show

a strong band in this region (instead showing aromatic C=C/C=N stretches around 1580–

1600 cm

).

Regioisomer Differentiation Logic
The following diagram visualizes the structural and spectral differences between the target and

its primary impurity.
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TARGET: N-Methyl Isomer

IMPURITY: O-Methyl Isomer

4-Methoxy-1-methylpyridin-2(1H)-one

IR: C=O Band (~1660 cm-1)

NMR: N-Me (~3.5 ppm)

NOE: N-Me <-> H-6 Interaction

2,4-Dimethoxypyridine

IR: No C=O Band

NMR: O-Me (~3.9 ppm)

NOE: No Me <-> H-6 Interaction

Click to download full resolution via product page

Caption: Figure 2. Comparative spectral fingerprints of the target lactam versus the O-

methylated pyridine impurity.

Physicochemical Properties Summary
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Property Value / Characteristic Notes

Molecular Formula

C

H

NO

Molecular Weight 139.15 g/mol

Exact Mass 139.0633

Appearance White to Off-white Solid

Solubility DMSO, Methanol, DCM
Poor solubility in non-polar

alkanes.[2]

UV ~280 nm, ~230 nm
Characteristic of conjugated

pyridone system.
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Need Custom Synthesis?
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To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 4-
Methoxy-1-methylpyridin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181220/docs#application-note-comprehensive-
characterization-of-4-methoxy-1-methylpyridin-2-1h-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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